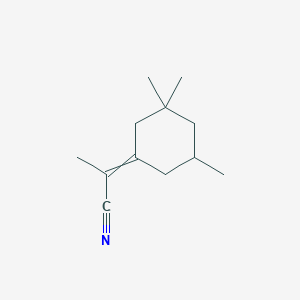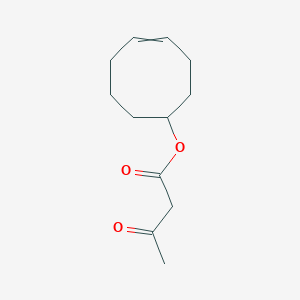
Cyclooct-4-en-1-yl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooct-4-en-1-yl 3-oxobutanoate is a chemical compound with the molecular formula C12H18O3. It is characterized by the presence of a cyclooctene ring and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl 3-oxobutanoate can be synthesized through several synthetic routes. One common method involves the esterification of cyclooct-4-en-1-ol with 3-oxobutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: this compound can be oxidized to form cyclooct-4-en-1-yl 3-oxobutanoic acid.
Reduction: Reduction can yield cyclooct-4-en-1-yl 3-hydroxybutanoate.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
Cyclooct-4-en-1-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Research explores its potential as a prodrug, where it can be activated in vivo to release active pharmaceutical ingredients.
Industry: It finds applications in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, the compound undergoes rapid and selective reactions with tetrazines, forming stable adducts. This reaction is utilized for labeling and imaging applications in biological systems. The strained conformation of the cyclooctene ring facilitates these reactions, making it a valuable tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-en-1-ylmethanol: Similar in structure but contains a hydroxyl group instead of an ester.
Cyclooct-4-en-1-yl acetate: An ester derivative with an acetate group.
Cyclooct-4-en-1-yl 3-hydroxybutanoate: A reduction product of Cyclooct-4-en-1-yl 3-oxobutanoate.
Uniqueness
This compound is unique due to its combination of a cyclooctene ring and an ester functional group, which imparts specific reactivity and stability. Its ability to undergo rapid bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry.
Properties
CAS No. |
64506-29-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl 3-oxobutanoate |
InChI |
InChI=1S/C12H18O3/c1-10(13)9-12(14)15-11-7-5-3-2-4-6-8-11/h2-3,11H,4-9H2,1H3 |
InChI Key |
DLLQYNIHNCMOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
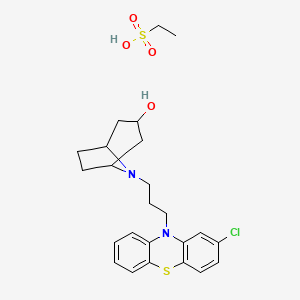
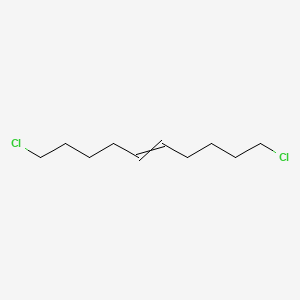

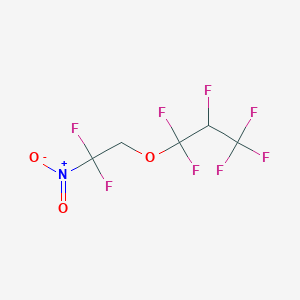
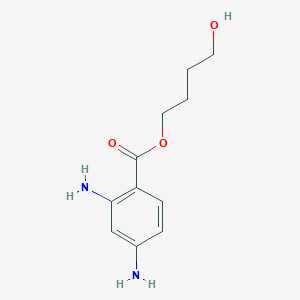
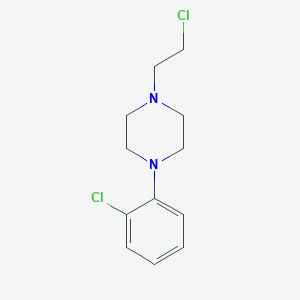


![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
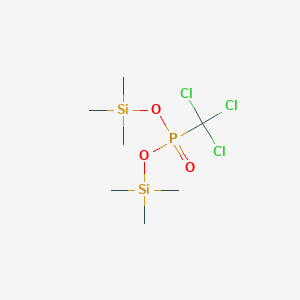
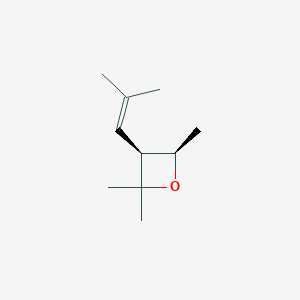
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
